molecular formula C4H2F3IN2 B6184711 4-iodo-1-(trifluoromethyl)-1H-imidazole CAS No. 2624137-68-2

4-iodo-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B6184711
CAS No.: 2624137-68-2
M. Wt: 261.97 g/mol
InChI Key: SVPZBCYSQMRAEO-UHFFFAOYSA-N
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Description

4-Iodo-1-(trifluoromethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of iodine and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-(trifluoromethyl)-1H-imidazole typically involves the iodination of 1-(trifluoromethyl)-1H-imidazole. This can be achieved using molecular iodine (I2) in the presence of an oxidizing agent such as sodium hypochlorite (NaOCl) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent reaction conditions .

Types of Reactions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or deiodinated products .

Scientific Research Applications

4-Iodo-1-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-1-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors. The compound can inhibit or activate certain biological pathways, depending on the target. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

    4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an imidazole ring.

    1-Iodo-4-(trifluoromethyl)benzene: Contains a benzene ring with iodine and trifluoromethyl substituents.

    4-Iodo-1-methyl-1H-imidazole: Similar but lacks the trifluoromethyl group.

Uniqueness: 4-Iodo-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both iodine and trifluoromethyl groups on the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2624137-68-2

Molecular Formula

C4H2F3IN2

Molecular Weight

261.97 g/mol

IUPAC Name

4-iodo-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C4H2F3IN2/c5-4(6,7)10-1-3(8)9-2-10/h1-2H

InChI Key

SVPZBCYSQMRAEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1C(F)(F)F)I

Purity

95

Origin of Product

United States

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